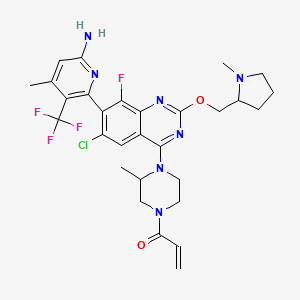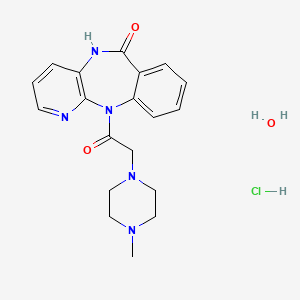
Pirenzepine hcl hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pirenzepine hydrochloride hydrate is a muscarinic receptor antagonist primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. It inhibits gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function .
准备方法
Pirenzepine hydrochloride hydrate can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 11-(4-methyl-1-piperazinyl)acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
化学反应分析
Pirenzepine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under acidic conditions, leading to the formation of benzimidazole derivatives.
Reduction: Although less common, reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common reagents used in these reactions include hydrochloric acid, ethanol, methanol, and alkyl halides. The major products formed from these reactions include benzimidazole derivatives and substituted piperazine compounds .
科学研究应用
Pirenzepine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of muscarinic receptor antagonists.
Biology: Researchers use it to study the effects of muscarinic receptor antagonists on cellular responses.
Medicine: It is used in clinical studies to evaluate its efficacy in treating peptic ulcers and other gastrointestinal disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new antimuscarinic agents
作用机制
Pirenzepine hydrochloride hydrate exerts its effects by binding to the muscarinic acetylcholine receptor. This binding inhibits various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . The compound primarily targets the M1 subtype of muscarinic receptors, leading to reduced gastric acid secretion and muscle spasm .
相似化合物的比较
Pirenzepine hydrochloride hydrate is unique in its selective inhibition of the M1 subtype of muscarinic receptors. Similar compounds include:
Telenzepine: Another muscarinic receptor antagonist with a similar mechanism of action but different chemical structure.
Pirenzepine hydrochloride hydrate stands out due to its high selectivity for the M1 receptor, making it particularly effective in reducing gastric acid secretion without significant central nervous system effects .
属性
分子式 |
C19H24ClN5O3 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);1H;1H2 |
InChI 键 |
QODVVDMOQTYTNN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


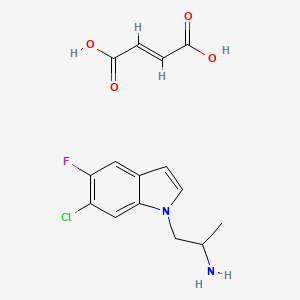
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
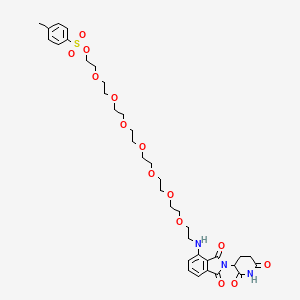
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
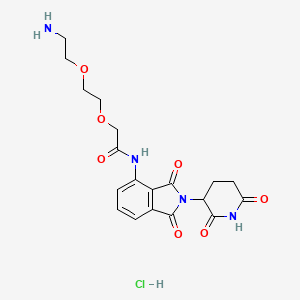
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
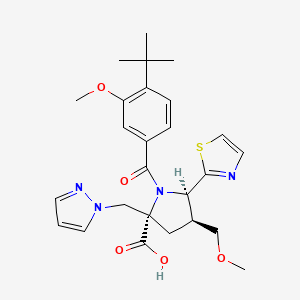
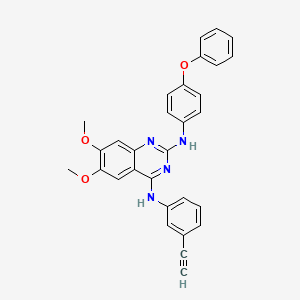
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
